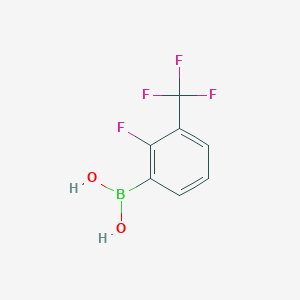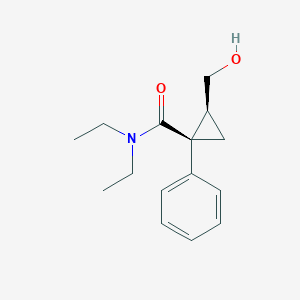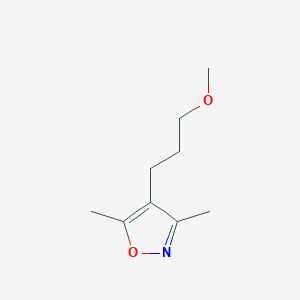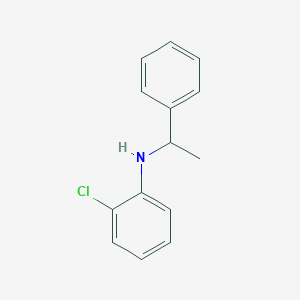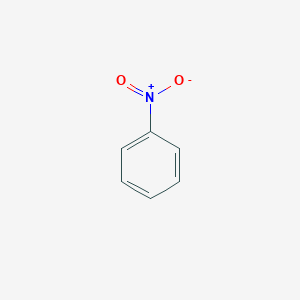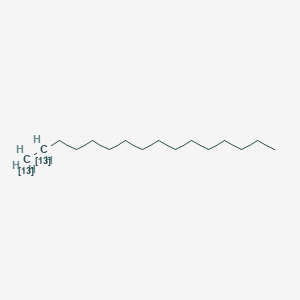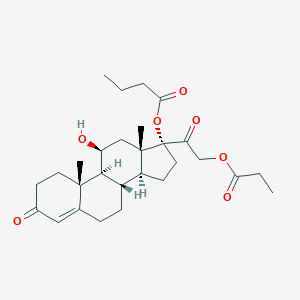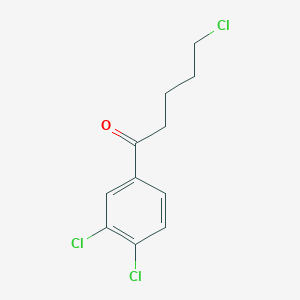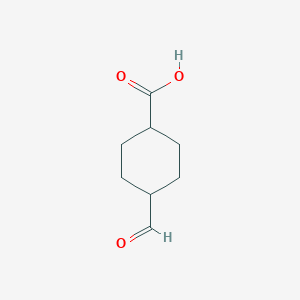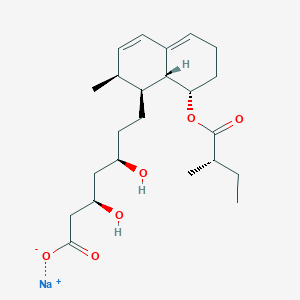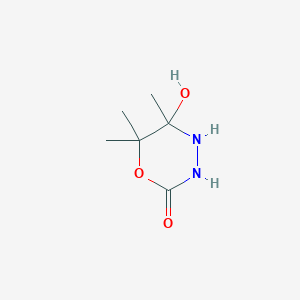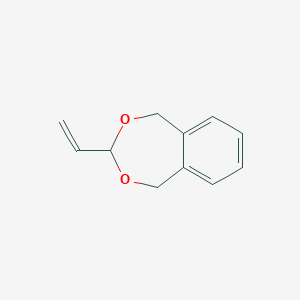
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine, also known as 3-VDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. 3-VDB is a bicyclic compound that contains a vinyl group and a benzodioxepine ring system. The unique structure of 3-VDB makes it a promising candidate for the development of new drugs with improved efficacy and reduced side effects.
Mechanism Of Action
The exact mechanism of action of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. Studies have shown that 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine can induce apoptosis (cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to inhibit the activity of several enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine are complex and depend on the specific cell type and disease state being studied. In cancer cells, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to induce cell cycle arrest and apoptosis, while in immune cells, it can inhibit the production of inflammatory mediators. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to modulate the activity of several signaling pathways involved in cell growth and differentiation.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the major limitations of using 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine in lab experiments is its challenging synthesis process, which can limit its availability and increase the cost of experiments.
Future Directions
There are several future directions for the study of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine. One potential area of research is the development of new synthetic methods for 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine that are more efficient and cost-effective. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine and to identify its specific targets in cancer cells and immune cells. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine as a potential therapeutic agent for cancer and inflammatory diseases.
Synthesis Methods
The synthesis of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine involves a multi-step process that starts with the reaction of 2,4-dihydroxybenzaldehyde with vinyl magnesium bromide. The resulting product is then subjected to a series of chemical reactions, including acid-catalyzed cyclization, reduction, and deprotection, to yield 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine. The synthesis of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine is a challenging process that requires careful optimization of reaction conditions and purification techniques to obtain a pure product.
Scientific Research Applications
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been studied extensively for its potential applications in medicinal chemistry. Several studies have demonstrated that 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
CAS RN |
142169-23-1 |
|---|---|
Product Name |
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine |
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-ethenyl-1,5-dihydro-2,4-benzodioxepine |
InChI |
InChI=1S/C11H12O2/c1-2-11-12-7-9-5-3-4-6-10(9)8-13-11/h2-6,11H,1,7-8H2 |
InChI Key |
PQAODJNNLDUKSA-UHFFFAOYSA-N |
SMILES |
C=CC1OCC2=CC=CC=C2CO1 |
Canonical SMILES |
C=CC1OCC2=CC=CC=C2CO1 |
synonyms |
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



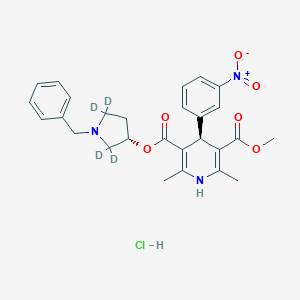
![(R)-2-[[(R)-1-(Ethoxycarbonyl)butyl]amino]propionic acid](/img/structure/B124812.png)
